

# "diisopropyl bromomethylphosphonate CAS number 98432-80-5"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Diisopropyl  
bromomethylphosphonate*

Cat. No.: *B1587420*

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An In-depth Technical Guide to **Diisopropyl Bromomethylphosphonate** (CAS No. 98432-80-5)

## Introduction: Situating a Key Synthetic Building Block

**Diisopropyl bromomethylphosphonate** is an organophosphorus compound that serves as a highly versatile and reactive intermediate in modern organic synthesis.<sup>[1][2][3]</sup> Characterized by a phosphonate functional group and a reactive bromomethyl moiety, this reagent is not an end product in itself but rather a critical building block for constructing more complex molecular architectures. Its utility is primarily harnessed in the pharmaceutical and agrochemical industries, where the introduction of a phosphonate group can impart specific biological activities or modify the properties of a parent molecule.<sup>[1]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, grounded in established chemical principles and field-proven insights.

## Core Chemical and Physical Identity

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any synthetic campaign. **Diisopropyl bromomethylphosphonate** is a colorless to pale yellow liquid under standard conditions.<sup>[1]</sup> The presence of two isopropyl

groups provides a degree of steric hindrance and enhances its solubility in common organic solvents, which is a crucial factor in its reaction kinetics and purification.<sup>[1]</sup>

## Key Identifiers and Properties

The essential physicochemical data for **diisopropyl bromomethylphosphonate** are summarized below. This information is critical for reaction setup, solvent selection, and downstream processing.

Property	Value	Source(s)
CAS Number	98432-80-5	<sup>[4]</sup> <sup>[5]</sup>
Molecular Formula	C <sub>7</sub> H <sub>16</sub> BrO <sub>3</sub> P	<sup>[1]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	259.08 g/mol	<sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
IUPAC Name	diisopropyl (bromomethyl)phosphonate	
Synonyms	Bis(1-Methylethyl) (Bromomethyl)Phosphonate, Bromomethylphosphonic acid diisopropyl ester	<sup>[1]</sup> <sup>[4]</sup>
Appearance	Colorless to pale yellow liquid	<sup>[1]</sup>
Purity (Typical)	95% - 97%	<sup>[6]</sup>
Canonical SMILES	<chem>CC(C)OP(=O)(CBr)OC(C)C</chem>	<sup>[1]</sup> <sup>[4]</sup>
InChI Key	JNONGIUWXHOEEN- UHFFFAOYSA-N	<sup>[4]</sup>

## Synthesis: The Michaelis-Arbuzov Reaction

The primary and most efficient industrial and laboratory-scale synthesis of α-haloalkylphosphonates like **diisopropyl bromomethylphosphonate** is the Michaelis-Arbuzov reaction. This venerable reaction provides a reliable pathway for forming a carbon-phosphorus bond.

## Mechanistic Rationale

The reaction proceeds by treating a trialkyl phosphite, in this case, triisopropyl phosphite, with an alkyl halide containing a good leaving group. For the synthesis of the title compound, dibromomethane is a suitable and common choice.

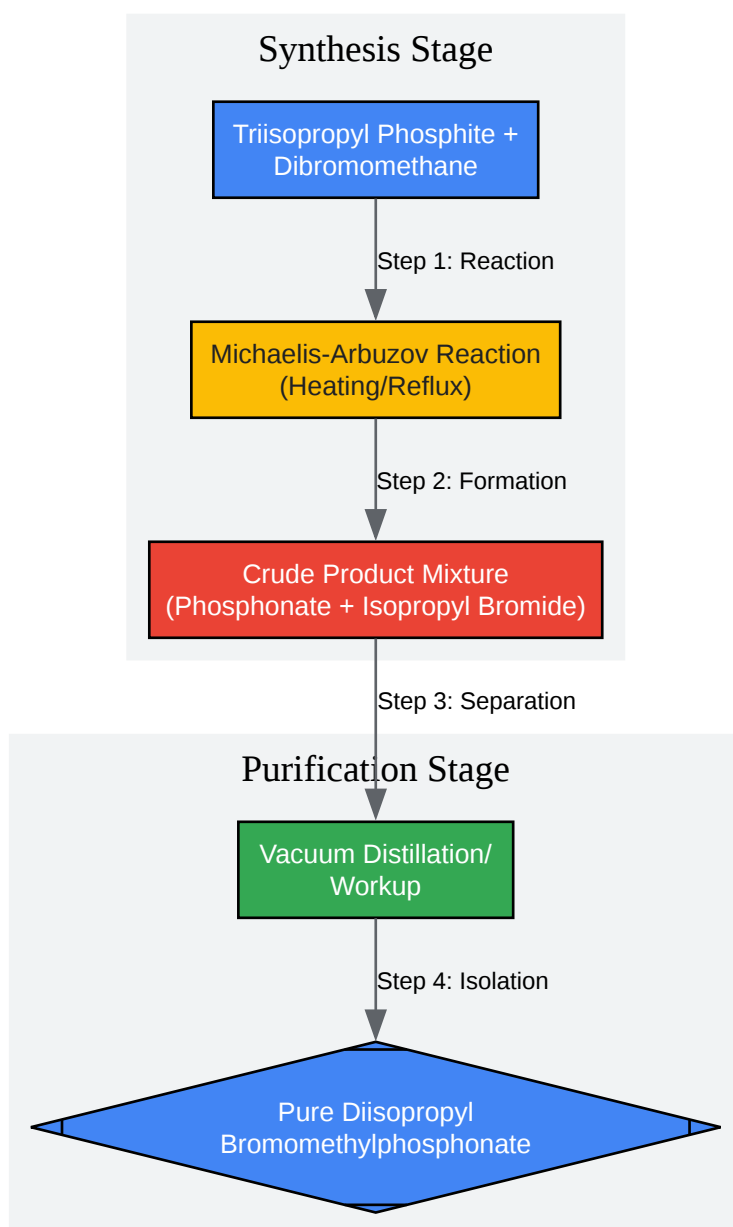
The causality of the reaction pathway can be understood in two key steps:

- **Nucleophilic Attack:** The phosphorus atom of triisopropyl phosphite possesses a lone pair of electrons and acts as a nucleophile, attacking one of the electrophilic carbon atoms of dibromomethane. This results in the displacement of a bromide ion and the formation of a phosphonium salt intermediate.
- **Dealkylation:** The displaced bromide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the isopropyl ester groups on the phosphonium intermediate. This step results in the formation of the thermodynamically stable P=O double bond of the phosphonate product and the generation of isopropyl bromide as a byproduct.<sup>[7]</sup>

A patent describes a similar microwave-accelerated Michaelis-Arbuzov reaction for preparing **diisopropyl bromomethylphosphonate** by reacting dibromomethane with triisopropylphosphite, highlighting the robustness of this synthetic approach.<sup>[8]</sup>

## Visualizing the Synthetic Workflow

The logical flow from starting materials to the final purified product via the Michaelis-Arbuzov reaction is depicted below.



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Caption: General workflow for the synthesis of **Diisopropyl Bromomethylphosphonate**.

## Generalized Experimental Protocol

The following protocol is a self-validating system based on the principles of the Michaelis-Arbuzov reaction.<sup>[7][9]</sup>

- **Reactor Setup:** A dry, multi-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet. The system must be free of moisture, as triisopropyl phosphite is susceptible to hydrolysis.
- **Initial Charge:** Dibromomethane (typically in slight excess) is charged into the flask.
- **Reagent Addition:** Triisopropyl phosphite is added dropwise to the dibromomethane. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady reflux.
- **Reaction:** After the addition is complete, the mixture is heated to reflux for several hours to ensure the reaction goes to completion. Progress can be monitored by  $^{31}\text{P}$  NMR, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.
- **Workup:** The reaction mixture is cooled to room temperature. The excess dibromomethane and the isopropyl bromide byproduct are removed under reduced pressure.
- **Purification:** The crude residue is purified by vacuum distillation to yield the final **diisopropyl bromomethylphosphonate** as a clear liquid.

## Reactivity and Core Applications

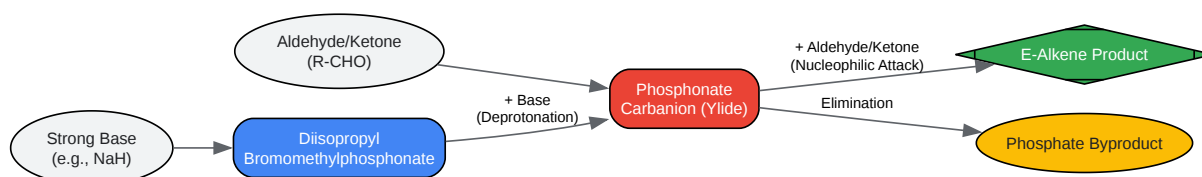
The synthetic value of **diisopropyl bromomethylphosphonate** stems from the dual reactivity conferred by the phosphonate group and the C-Br bond. The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions.<sup>[1]</sup> More significantly, it is a precursor for generating a stabilized carbanion, making it a key reagent in carbon-carbon bond formation.

## The Horner-Wadsworth-Emmons (HWE) Reaction

The most prominent application of this reagent is as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. The protons on the carbon adjacent to the phosphonate group are acidic and can be removed by a strong, non-nucleophilic base (e.g., sodium hydride, LDA) to generate a phosphonate-stabilized carbanion. This carbanion is a potent nucleophile that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity. This reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical control.

## Visualizing the HWE Reaction Pathway

The logical relationship from the phosphonate to the final alkene product is illustrated below.



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Caption: The Horner-Wadsworth-Emmons reaction pathway using the phosphonate.

## Analytical Characterization

Confirming the identity and purity of **diisopropyl bromomethylphosphonate** is essential. A combination of spectroscopic techniques provides a definitive structural fingerprint.

Technique	Expected Observations	Rationale
$^1\text{H}$ NMR	~3.5-4.0 ppm (d): $\text{CH}_2\text{Br}$ protons, doublet due to coupling with $^{31}\text{P}$ . ~4.7-4.9 ppm (m): Isopropyl CH protons. ~1.3-1.4 ppm (d): Isopropyl $\text{CH}_3$ protons.	Chemical shifts and coupling patterns confirm the proton environment and connectivity to the phosphorus atom.
$^{13}\text{C}$ NMR	Signal for $\text{CH}_2\text{Br}$ carbon showing C-P coupling. Signals for isopropyl CH and $\text{CH}_3$ carbons.	Confirms the carbon skeleton of the molecule.
$^{31}\text{P}$ NMR	A single resonance in the typical phosphonate region (~15-25 ppm).	Directly observes the phosphorus nucleus, confirming the phosphonate functional group.
IR Spectroscopy	~1250 $\text{cm}^{-1}$ (strong): $\text{P=O}$ stretching vibration. ~1000 $\text{cm}^{-1}$ (strong): $\text{P-O-C}$ stretching vibration. ~600-700 $\text{cm}^{-1}$ : $\text{C-Br}$ stretching vibration.	Identifies key functional groups present in the molecule. <a href="#">[10]</a> <a href="#">[11]</a>
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z$ ~258/260 (due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes). Fragmentation pattern showing loss of Br, $\text{C}_3\text{H}_7$ , etc.	Confirms the molecular weight and isotopic distribution of bromine. <a href="#">[10]</a>

## Safety, Handling, and Stability

**Diisopropyl bromomethylphosphonate** is a hazardous chemical that requires careful handling to mitigate risks.[\[12\]](#)

## Hazard Profile

According to its Safety Data Sheet (SDS), the compound is classified as follows:

- Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[12]
- Serious Eye Damage/Eye Irritation: Category 1.[12]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[12]

## Safe Handling and Storage Protocol

A self-validating safety system must be in place when working with this reagent.

- Engineering Controls: Always handle in a certified chemical fume hood. Ensure that a safety shower and eyewash station are immediately accessible.[12]
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13]
  - Eye/Face Protection: Use chemical safety goggles and a face shield.[12]
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[12]
- Handling: Avoid breathing mist, vapors, or spray. Do not allow the material to come into contact with skin or eyes. Wash hands thoroughly after handling.[12][14]
- Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials. Keep containers tightly closed and away from incompatible substances.[12][14]

## Stability and Incompatibilities

- Stability: The compound is stable under normal storage conditions.[12]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][14]
- Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), hydrogen bromide (HBr), and



oxides of phosphorus.[12]

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- To cite this document: BenchChem. ["diisopropyl bromomethylphosphonate CAS number 98432-80-5"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587420#diisopropyl-bromomethylphosphonate-cas-number-98432-80-5]

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